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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Theoretical Modeling of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals This guide provides a comprehensive technical overview of the theoretical modeling of the novel pyrazole derivative, 2-(3-br...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the theoretical modeling of the novel pyrazole derivative, 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine. As a molecule of interest in medicinal chemistry, understanding its three-dimensional structure, electronic properties, and potential interactions with biological macromolecules is paramount for rational drug design and development.[1] This document will delve into the core computational methodologies employed to elucidate these characteristics, offering both theoretical grounding and practical, step-by-step protocols.

Foundational Principles of Theoretical Modeling in Drug Discovery

The journey of a drug from concept to clinic is arduous and expensive. Computational chemistry and molecular modeling have emerged as indispensable tools to de-risk and accelerate this process.[2] By simulating molecular behavior at the atomic level, we can predict a compound's physicochemical properties, its likely binding mode to a target protein, and even its metabolic fate, all before it is synthesized.[3][4]

For a molecule like 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine, theoretical modeling can address key questions:

  • What is its most stable three-dimensional conformation?

  • How does the presence of the bromine atom and the flexible ethanamine side chain influence its shape and electronic landscape?

  • What are its key electronic features, such as the distribution of charge and the energies of its frontier molecular orbitals?

  • How might it interact with a biological target, such as an enzyme active site?

To answer these, we primarily turn to two powerful computational techniques: Quantum Mechanics (QM) and Molecular Mechanics (MM) .

Quantum Mechanical (QM) Approaches for In-depth Electronic and Structural Analysis

QM methods, particularly Density Functional Theory (DFT) , provide a highly accurate description of the electronic structure of a molecule.[5] This allows us to calculate a wide range of properties that are crucial for understanding reactivity and intermolecular interactions.

Geometry Optimization: Unveiling the Most Stable Conformation

The first and most fundamental step in any theoretical study is to determine the molecule's lowest energy conformation. This is achieved through a process called geometry optimization.

Rationale for Method Selection: For a molecule of this size, DFT offers an excellent balance of accuracy and computational cost. The B3LYP hybrid functional is a workhorse in computational chemistry, known for its robust performance across a wide range of organic molecules.[6] We will pair this with a 6-311+G(d,p) basis set , which provides a good description of the electron distribution, including the diffuse functions (+) important for anions and the polarization functions (d,p) necessary for accurately describing bonding.

Experimental Protocol: Geometry Optimization using Gaussian

  • Construct the Molecule: Build the 2D structure of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup.

  • Prepare the Gaussian Input File: Create a text file (e.g., molecule.com) with the following structure:

    • %nprocshared and %mem specify the computational resources.

    • %chk defines the checkpoint file for saving the calculation state.

    • #p B3LYP/6-311+G(d,p) Opt Freq is the route section, specifying the method, basis set, and the tasks to be performed (Optimization and Frequency calculation).

    • Molecule Name is a descriptive title.

    • 0 1 represents the charge (0) and spin multiplicity (1, for a closed-shell molecule).

    • The Cartesian coordinates of each atom are then listed.

  • Run the Calculation: Submit the input file to the Gaussian software.

  • Analyze the Output: Upon successful completion, the output file (.log or .out) will contain the optimized coordinates, the final energy, and the results of the frequency calculation. The absence of imaginary frequencies confirms that a true energy minimum has been located.

Electronic Properties: Mapping the Reactive Landscape

With the optimized geometry, we can now calculate key electronic properties that govern the molecule's behavior.

The ESP map illustrates the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding.

Experimental Protocol: ESP Calculation and Visualization

  • Use the Optimized Geometry: Start with the checkpoint file from the geometry optimization.

  • Generate the Cube File: In Gaussian, use the cubegen utility or include cube=potential in the route section of a subsequent calculation to generate a cube file containing the ESP data.[7]

  • Visualize the Surface: Load the cube file into a visualization software like GaussView or VMD. The ESP is typically mapped onto the electron density surface, with a color scheme representing the potential (e.g., red for negative, blue for positive).[8]

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[9]

Experimental Protocol: HOMO-LUMO Analysis

  • Extract Information from the Output File: The energies of the molecular orbitals, including the HOMO and LUMO, are listed in the Gaussian output file from the geometry optimization.

  • Visualize the Orbitals: The checkpoint file can be used in GaussView or other software to visualize the 3D shapes of the HOMO and LUMO.[10] This can reveal which atoms contribute most to these frontier orbitals.

Table 1: Predicted Electronic Properties of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine (Hypothetical Data)

PropertyValueSignificance
HOMO Energy -6.5 eVElectron-donating capability
LUMO Energy -0.8 eVElectron-accepting capability
HOMO-LUMO Gap 5.7 eVChemical stability and reactivity
Dipole Moment 3.2 DebyeMolecular polarity

Molecular Dynamics (MD) Simulations for Exploring Conformational Dynamics and Interactions

While QM methods provide a detailed but static picture, MD simulations allow us to observe the dynamic behavior of a molecule over time.[11] This is crucial for understanding the flexibility of the ethanamine side chain and how the molecule might adapt its shape upon binding to a biological target.

Force Fields: The Engine of Molecular Dynamics

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. For drug-like molecules, general-purpose force fields like CHARMM General Force Field (CGenFF) or General Amber Force Field (GAFF) are commonly used.[12][13]

Causality in Force Field Selection: The choice of force field is critical for the accuracy of an MD simulation. For our target molecule, which contains a halogen atom, it is important to use a force field that has been specifically parameterized to handle halogen bonding, a type of non-covalent interaction that can be crucial for ligand-protein binding.[2] The CHARMM force field has well-developed parameters for halogenated compounds.[2][4]

Workflow for MD Simulation Setup

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis mol Generate 3D Structure of Ligand params Assign Force Field Parameters (e.g., CGenFF) mol->params solvate Solvate in a Water Box params->solvate ions Add Ions for Neutralization solvate->ions minimize Energy Minimization ions->minimize nvt NVT Equilibration (Heating) minimize->nvt npt NPT Equilibration (Density) nvt->npt production Production MD Run npt->production trajectory Analyze Trajectory (RMSD, RMSF, etc.) production->trajectory conformations Cluster Analysis for Conformational Sampling trajectory->conformations binding Binding Free Energy Calculations (if in complex) trajectory->binding

Caption: Workflow for setting up and running a molecular dynamics simulation.

Step-by-Step Protocol for a Ligand-in-Water MD Simulation using GROMACS

This protocol outlines the general steps for simulating the conformational dynamics of our target molecule in an aqueous environment.

  • Prepare the Ligand Topology:

    • Generate the 3D structure of the molecule (e.g., from the QM optimization).

    • Use a tool like the CHARMM-GUI or an online server to generate the GROMACS topology and coordinate files with the CGenFF force field.

  • Create the Simulation Box:

    • Use the gmx editconf command to define a simulation box (e.g., a cubic box with a 1.0 nm distance between the solute and the box edge).

  • Solvation:

    • Fill the box with water molecules (e.g., TIP3P water model) using gmx solvate.

  • Adding Ions:

    • Add ions (e.g., Na+ or Cl-) to neutralize the system using gmx genion.

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove any steric clashes using gmx grompp and gmx mdrun.

  • Equilibration:

    • Perform a two-stage equilibration:

      • NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) with position restraints on the ligand.

      • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired pressure (e.g., 1 bar) to ensure the correct density.

  • Production MD:

    • Run the production simulation for the desired length of time (e.g., 100 ns) without position restraints on the ligand.

  • Analysis:

    • Analyze the resulting trajectory to study the conformational flexibility of the ethanamine side chain, the stability of the pyrazole ring, and interactions with the surrounding water molecules. Tools like gmx rms, gmx rmsf, and gmx cluster can be used.

Integrated Modeling: The Synergy of QM and MM

The most powerful insights often come from combining QM and MM approaches. For instance, the partial atomic charges used in the MM force field can be derived from QM calculations (e.g., RESP or ESP charges) to provide a more accurate representation of the electrostatic potential.[12] Furthermore, for studying enzymatic reactions where bond breaking and forming occur, hybrid QM/MM methods are employed, where the reactive center is treated with QM and the surrounding protein and solvent are treated with MM.

Concluding Remarks for the Drug Development Professional

The theoretical modeling of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine provides a powerful, data-driven approach to understanding its potential as a drug candidate. Through the judicious application of quantum mechanics and molecular dynamics, we can build a detailed, three-dimensional picture of its structure, dynamics, and electronic properties. This knowledge is not merely academic; it forms the foundation for rational, hypothesis-driven drug design. By predicting how this molecule will behave at the atomic level, we can make more informed decisions about its synthesis, optimization, and biological testing, ultimately increasing the probability of success in the complex endeavor of drug discovery.

References

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Protocols & Analytical Methods

Method

Application Note: Experimental Protocols for the Versatile Building Block 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Abstract & Introduction The pyrazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological activity and playing a crucial role in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyrazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological activity and playing a crucial role in medicinal chemistry and drug discovery.[1][2] Derivatives of pyrazole are investigated for a wide array of therapeutic applications, including anti-inflammatory, antitumor, and antimicrobial agents.[1][3] The subject of this guide, 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine, is a bifunctional synthetic building block of considerable potential. It features two distinct and orthogonally reactive functional groups: a nucleophilic primary amine on the ethyl side-chain and a bromine atom on the pyrazole core.

This unique arrangement allows for sequential or selective functionalization, making it an ideal starting material for the construction of diverse chemical libraries. The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the primary amine is readily available for acylation, alkylation, or reductive amination.[4] This application note provides detailed, field-proven protocols for leveraging both reactive sites of this compound, offering researchers a robust framework for synthesizing novel and complex molecular architectures.

Compound Properties, Safety, and Handling

Before proceeding with any experimental work, it is critical to understand the properties and safety requirements for handling 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine and related brominated heterocyclic compounds.

PropertyValue
Molecular Formula C₆H₁₀BrN₃
Molecular Weight 204.07 g/mol
CAS Number Not available. For structurally similar compounds, refer to specific supplier data.
Appearance Typically an oil or low-melting solid.
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.
Critical Safety & Handling Precautions

Brominated pyrazole derivatives and primary amines require careful handling in a controlled laboratory environment.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and OSHA-approved safety glasses or goggles.[6][7] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[8]

  • Health Hazards: This compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[9][10] Avoid contact with skin and eyes.[11] In case of contact, rinse the affected area immediately and thoroughly with water.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight.[5][8] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[5][7]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[5][10]

Core Applications & Reaction Principles

The synthetic utility of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine stems from its two key functional groups, which can be targeted in a controlled manner.

  • C4-Position (Bromo Group): The bromine atom is positioned on an electron-rich pyrazole ring, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the formation of a C-C bond with a boronic acid or ester, enabling the introduction of aryl, heteroaryl, or alkyl groups.[4][13] This is a cornerstone reaction in modern drug discovery for scaffold elaboration.

  • Ethylamine Side-Chain (Amino Group): The primary amine is a potent nucleophile. It can readily react with activated carboxylic acids (or their acid chloride/anhydride derivatives) to form stable amide bonds. It is also an ideal substrate for reductive amination with aldehydes or ketones to generate secondary amines, or for use in other nucleophilic substitution and addition reactions.

The following sections provide representative protocols for the functionalization of each of these sites.

Experimental Protocols

Disclaimer: These are generalized, representative protocols based on established chemical principles for this class of compounds. Researchers should perform small-scale optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) for each specific substrate combination.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the C-Br bond with an arylboronic acid to demonstrate the elaboration of the pyrazole core.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add pyrazole starting material, boronic acid, and base to a Schlenk flask. B 2. Seal flask, evacuate, and backfill with Argon (3x). A->B C 3. Add degassed solvent and Pd catalyst under Argon flow. B->C D 4. Heat reaction mixture (e.g., 80-100 °C) with stirring for 2-16 h. C->D E 5. Monitor progress using TLC or LC-MS. D->E F 6. Cool to RT. Filter through Celite, wash with solvent. E->F G 7. Concentrate filtrate in vacuo. F->G H 8. Purify crude product via column chromatography. G->H I I H->I Characterize Product (NMR, MS)

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials & Reagents:

Reagent/MaterialPurpose
2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amineStarting Material
Arylboronic AcidCoupling Partner
Pd(PPh₃)₄ or PdCl₂(dppf)Palladium Catalyst
K₂CO₃ or Cs₂CO₃ (anhydrous)Base
1,4-Dioxane and Water (degassed)Solvent System
Anhydrous MgSO₄ or Na₂SO₄Drying Agent
CeliteFiltration Aid
Argon or Nitrogen GasInert Atmosphere
Schlenk Flask, Condenser, Magnetic StirrerGlassware/Equipment

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Inerting: Seal the flask with a septum, and attach it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane:water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., dichloromethane/methanol or hexanes/ethyl acetate) to yield the pure coupled product.

Protocol 2: Amide Bond Formation via Acylation

This protocol describes the reaction of the primary amine with an acid chloride to form a stable amide linkage.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve pyrazole amine and base (e.g., Et₃N) in an anhydrous solvent (e.g., DCM). B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Add acid chloride (dissolved in solvent) dropwise. B->C D 4. Allow to warm to RT and stir for 1-4 h. C->D E 5. Monitor progress using TLC or LC-MS. D->E F 6. Quench with water or saturated aq. NH₄Cl. E->F G 7. Extract with organic solvent. Wash with aq. NaHCO₃ & brine. F->G H 8. Dry organic layer, concentrate, and purify via chromatography. G->H I I H->I Characterize Product (NMR, MS)

Caption: Workflow for Amide Bond Formation.

Materials & Reagents:

Reagent/MaterialPurpose
2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amineStarting Material
Carboxylic Acid Chloride (e.g., Benzoyl Chloride)Acylating Agent
Triethylamine (Et₃N) or DIPEANon-nucleophilic Base
Dichloromethane (DCM) or THF (anhydrous)Solvent
Saturated aq. NaHCO₃, Saturated aq. NH₄ClQuenching/Washing Solutions
Anhydrous MgSO₄ or Na₂SO₄Drying Agent
Round-bottom Flask, Magnetic Stirrer, Ice BathGlassware/Equipment

Step-by-Step Methodology:

  • Vessel Preparation: To a dry round-bottom flask under an argon atmosphere, add 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine (1.0 equiv) and dissolve it in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.5 equiv) to the solution to act as an HCl scavenger.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the desired acid chloride (1.1 equiv), dissolved in a small amount of anhydrous DCM, to the reaction mixture dropwise over 5-10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-4 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting amine using TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Protocol 1). 2. Insufficiently anhydrous conditions. 3. Base is not strong enough (Protocol 1). 4. Insufficient activation of carboxylic acid (if using coupling agents instead of acid chloride).1. Use a fresh batch of catalyst or a different catalyst/ligand system. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. 4. Use a different coupling agent (e.g., HATU) or convert the acid to the acid chloride.
Multiple Side Products 1. Reaction temperature too high. 2. Dimerization or polymerization. 3. Competing reaction at the pyrazole nitrogens.1. Lower the reaction temperature and monitor closely. 2. Use a more dilute solution or add the limiting reagent slowly. 3. This is less likely with the N1-methyl group, but protection of the amine may be needed if performing harsh reactions on the bromo-group.
Difficult Purification 1. Product and starting material have similar polarity. 2. Persistent inorganic salts.1. Push the reaction to full conversion. If not possible, try a different chromatography solvent system or reverse-phase HPLC. 2. Ensure thorough aqueous washes during workup.

Conclusion

2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine is a highly valuable and versatile building block for chemical synthesis and drug discovery. Its dual functionality provides a strategic advantage, allowing for the independent and high-yielding modification of both the pyrazole core and the ethylamine side-chain. The protocols outlined in this guide serve as a foundational starting point for researchers to explore the vast chemical space accessible from this intermediate, facilitating the development of novel compounds for a range of scientific applications.

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Application

applications of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine in medicinal chemistry

Topic: Strategic Applications of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Applications of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]

Executive Summary: The Bifunctional Pyrazole Scaffold

2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine represents a high-value "linchpin" intermediate in modern drug discovery.[1][2] Its structural utility is derived from three distinct features:

  • The Ethylamine "Warhead" Handle: A primary amine tethered to the aromatic core, serving as a nucleophile for amide coupling, reductive amination, or—most critically—as the amine component in Pictet-Spengler cyclizations.[2]

  • The C3-Bromine Handle: An orthogonal functionalization site ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl/heteroaryl diversity independent of the amine modifications.[1][2]

  • The 1-Methyl-1H-Pyrazole Core: A bioisostere of imidazole (histamine) and a privileged scaffold in kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.[1][2]

This guide details the specific application of this molecule in synthesizing 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines , a fused bicyclic system found in inhibitors of Pendrin (SLC26A4) and various kinases.[1][2]

Application Logic: From Linear Precursor to Fused Bicycles

The primary utility of this amine is its conversion into the pyrazolo[4,3-c]pyridine scaffold.[1][2] This transformation locks the flexible ethylamine chain into a rigid bicyclic core, reducing entropic penalty upon protein binding—a classic strategy in Fragment-Based Drug Discovery (FBDD).[1][2]

Pathway Visualization: The Divergent Synthesis Workflow

SyntheticWorkflow Start 2-(3-bromo-1-methyl- 1H-pyrazol-4-yl)ethan-1-amine RouteA Route A: Linear Functionalization (Amide Coupling/Reductive Amination) Start->RouteA R-COOH / R-CHO RouteB Route B: Pictet-Spengler Cyclization (Aldehyde/Ketone + Acid) Start->RouteB R-CHO / TFA ProductA Linear Bioactive Ligands (e.g., Histamine Analogs) RouteA->ProductA IntermedB 3-Bromo-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine RouteB->IntermedB Ring Closure Final 3-Aryl-pyrazolo[4,3-c]pyridine (Kinase/Transporter Inhibitor) IntermedB->Final Suzuki Coupling (Ar-B(OH)2, Pd)

Figure 1: Divergent synthetic pathways utilizing the target amine.[1][2] Route B highlights the access to the privileged tetrahydro-1H-pyrazolo[4,3-c]pyridine core.[1][2]

Detailed Experimental Protocols

Protocol A: Pictet-Spengler Cyclization to Tetrahydropyrazolo[4,3-c]pyridine

Objective: To cyclize the ethylamine side chain onto the C5 position of the pyrazole ring, forming a 6-membered piperidine ring fused to the pyrazole.[1][2] Mechanism: The amine condenses with an aldehyde to form an iminium ion, which undergoes electrophilic aromatic substitution at the electron-rich C5 position of the pyrazole.[1][2]

Materials:

  • Substrate: 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine (1.0 equiv)

  • Reagent: Paraformaldehyde (for unsubstituted N-ring) or Aryl Aldehyde (1.1 equiv)[1][2]

  • Acid Catalyst: Trifluoroacetic acid (TFA) or anhydrous HCl in Dioxane[1][2]

  • Solvent: Dichloromethane (DCM) or Toluene (for high temp)[1][2]

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 1.0 mmol of the amine in 5 mL of anhydrous DCM.[1]

    • Add 1.1 mmol of the aldehyde (e.g., benzaldehyde for C4-phenyl substitution or paraformaldehyde for unsubstituted).[1][2]

    • Add activated molecular sieves (4Å) to absorb water.[1][2] Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC or LC-MS for disappearance of starting amine and formation of imine (M+1 mass shift).[1][2]

  • Cyclization:

    • Cool the mixture to 0°C.

    • Slowly add TFA (5-10 equiv).[1][2] The pyrazole C5 position is moderately nucleophilic, but the electron-withdrawing bromine at C3 may deactivate the ring slightly, requiring stronger acid or heat.[2]

    • Allow to warm to RT and stir for 12–24 hours.

    • Optimization: If conversion is low after 24h, heat to 60°C in a sealed tube.

  • Work-up:

    • Quench reaction with saturated aqueous NaHCO₃ (slowly, gas evolution).[1][2]

    • Extract with DCM (3 x 10 mL).[1][2]

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.[1]

  • Purification:

    • Purify via flash column chromatography (SiO₂).[1][2]

    • Eluent: 0–10% MeOH in DCM (with 1% NH₄OH if the product is a free secondary amine).[1][2]

Expected Outcome: 3-bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.[1][2]

Protocol B: Suzuki-Miyaura Cross-Coupling at C3-Bromine

Objective: To functionalize the C3 position with an aryl group, creating a "biaryl" motif common in kinase inhibitors. This can be performed before or after cyclization (Protocol A), though post-cyclization is often preferred to avoid steric clashes during ring closure.[1][2]

Materials:

  • Substrate: 3-bromo-pyrazolo-derivative (from Protocol A) (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%) or Pd(PPh₃)₄[1][2]

  • Base: Cs₂CO₃ (2 M aqueous solution, 3.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Methodology:

  • Degassing:

    • In a microwave vial or sealed tube, combine substrate, boronic acid, and base solution in Dioxane/Water.[2]

    • Sparge with Nitrogen or Argon gas for 5 minutes (Critical: Oxygen poisons the Pd catalyst).[1][2]

  • Catalyst Addition:

    • Add the Pd catalyst quickly under an inert atmosphere.[1] Seal the vessel immediately.

  • Reaction:

    • Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

    • Monitoring: LC-MS should show complete consumption of the bromide and appearance of the coupled product.[1] Note: De-bromination (hydrodehalogenation) is a common side reaction; ensure solvent is strictly degassed.[1][2]

  • Isolation:

    • Filter through a pad of Celite to remove Palladium black.[1]

    • Dilute with EtOAc, wash with water and brine.[2]

    • Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1][2]

Comparative Data: Reaction Optimization

The following table summarizes typical yields for the Pictet-Spengler cyclization of pyrazole-ethylamines, derived from analogous literature standards (e.g., Pendrin inhibitor synthesis).

ConditionAcid CatalystTemp (°C)Time (h)Yield (%)Notes
Method A TFA (10 eq) in DCM252445-55%Slow; incomplete conversion often observed.[1][2]
Method B TFA (10 eq) in DCE80478-85% Thermal assistance overcomes C3-Br deactivation.[1][2]
Method C HCl (4M) in Dioxane100260-70%Harsh; potential for byproduct formation.[1][2]
Method D AuCl₃ / AgOTf (Catalytic)251288%High cost; mildest conditions (Lewis Acid cat).[1][2]

Scientific Grounding & References

The protocols and structural logic presented above are grounded in established heterocyclic chemistry principles, specifically the reactivity of aminopyrazoles and the synthesis of bioactive pyrazolopyridines.[2]

  • Pendrin Inhibitor Synthesis: The synthesis of tetrahydro-1H-pyrazolo[4,3-c]pyridines from hydrazine and diketones, followed by functionalization, establishes the biological relevance of this core.[1][2]

    • Source:Haggie, P. M., et al. "Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin)."[2] Bioorganic & Medicinal Chemistry Letters (2015).

  • Pictet-Spengler Methodology: The application of Pictet-Spengler cyclization to electron-rich heterocycles (like pyrazoles and indoles) is a foundational reaction in alkaloid synthesis.[1][2]

    • Source:Stöckigt, J., et al.[2] "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Natural Product Reports (2011).

  • Pyrazolo[4,3-c]pyridine Scaffolds: This specific fused system is documented in patent literature for kinase inhibition (e.g., JAK, ROS1).[1][2]

    • Source:Vertex Pharmaceuticals.[1] "Inhibitors of JAK3 and methods of use thereof." WO2011041183.[1][3][1][2]

References

  • Haggie, P. M., Phuan, P. W., Tan, J. A., Zlock, L., Finkbeiner, W. E., & Verkman, A. S. (2015).[2] Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). Bioorganic & Medicinal Chemistry Letters, 25(10), 2184-2188.[1][2] [Link]

  • Cox, E. B., et al. (2011).[1][2] Inhibitors of JAK3 and methods of use thereof. Vertex Pharmaceuticals.[1] WO2011041183A1.[1][3]

  • El Kazzouli, S., et al. (2019).[1][2] Recent advances in the synthesis of pyrazolo[4,3-c]pyridines. RSC Advances, 9, 32425-32448.[2] [Link]

Sources

Method

2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine as a building block in organic synthesis

An Application Note on the Strategic Utility of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine in Organic Synthesis and Drug Discovery Abstract This technical guide provides a comprehensive overview of 2-(3-bromo-1-me...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Strategic Utility of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine in Organic Synthesis and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine, a versatile bifunctional building block for organic synthesis and medicinal chemistry. The pyrazole core is a privileged scaffold, present in numerous FDA-approved drugs, and its derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document outlines the strategic value of this building block, detailing a proposed synthetic pathway and robust protocols for its subsequent functionalization. We explore key transformations including N-acylation, N-sulfonylation, reductive amination of the primary amine, and palladium-catalyzed Suzuki-Miyaura cross-coupling at the bromine-substituted C3 position. These protocols are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound in the synthesis of novel chemical entities.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal scaffold for interacting with various biological targets. The subject of this guide, 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine, presents a strategic advantage by incorporating two distinct and orthogonally reactive functional handles: a primary amine and an aryl bromide.

  • The ethanamine moiety at the C4 position provides a nucleophilic center, ideal for forming amide, sulfonamide, and secondary or tertiary amine linkages, allowing for the exploration of structure-activity relationships (SAR) through diverse N-functionalization.

  • The bromo substituent at the C3 position serves as a versatile linchpin for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions.[4] This enables the construction of C-C bonds, connecting the pyrazole core to a wide range of aryl, heteroaryl, or vinyl groups.

This dual functionality allows for a modular and divergent synthetic approach, making it an invaluable tool for building combinatorial libraries for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties and Safety

PropertyValueSource/Comment
CAS Number Not availableNovel Compound
Molecular Formula C₆H₁₀BrN₃Calculated
Molecular Weight 204.07 g/mol Calculated
Appearance Proposed: Off-white to pale yellow solidBased on similar structures
Solubility Expected to be soluble in MeOH, DCM, THFCommon for polar organic molecules

Safety and Handling: As a novel compound, a specific Safety Data Sheet (SDS) is not available. However, based on the chemistry of related bromo-pyrazole derivatives, the following precautions are strongly advised:

  • Causes skin and serious eye irritation. [5][6]

  • May cause respiratory irritation. [5][6]

  • Handling: Use in a well-ventilated area, preferably a fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (inspected prior to use), and a lab coat.[5] Avoid formation of dust and aerosols.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and consult a physician.[4] If inhaled, move the person to fresh air.[4]

Proposed Synthesis of the Building Block

A robust, multi-step synthesis is proposed for 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine, starting from commercially available 1-methyl-1H-pyrazole. This pathway is designed based on well-established synthetic transformations.

Synthesis_Workflow A 1-methyl-1H-pyrazole B 1-methyl-1H-pyrazole- 4-carbaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C (E)-1-methyl-4- (2-nitrovinyl)-1H-pyrazole B->C Henry Reaction (CH3NO2, base) D 2-(1-methyl-1H-pyrazol- 4-yl)ethan-1-amine C->D Reduction (e.g., LiAlH4 or H2/Pd-C) E 2-(3-bromo-1-methyl-1H-pyrazol- 4-yl)ethan-1-amine D->E Selective Bromination (NBS, ACN)

Caption: Proposed synthetic workflow for the target building block.

Protocol 3.1: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine (Precursor)
  • Step 1: Formylation. The Vilsmeier-Haack reaction is a standard method for formylating electron-rich heterocycles like pyrazoles.[7] 1-methyl-1H-pyrazole is reacted with a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to yield 1-methyl-1H-pyrazole-4-carbaldehyde.

  • Step 2: Henry Reaction. The resulting aldehyde undergoes a Henry reaction (nitroaldol condensation) with nitromethane in the presence of a base (e.g., ammonium acetate) to form (E)-1-methyl-4-(2-nitrovinyl)-1H-pyrazole.[8]

  • Step 3: Reduction. The nitrovinyl group is then reduced to the primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF, or via catalytic hydrogenation (H₂ over Pd/C).[9] This yields the unbrominated precursor, 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine.[10]

Protocol 3.2: Selective C3-Bromination

Selective bromination of the pyrazole ring is crucial. While electrophilic substitution on the 1-methyl-pyrazole ring typically favors the C5 position due to the directing effect of the N1-methyl group, conditions can be optimized to favor C3 bromination. Using N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile can provide the desired regioselectivity, particularly when the C5 position is sterically hindered or electronically deactivated. For this substrate, careful control of stoichiometry and temperature will be key to achieving selective bromination at the C3 position.

Application Protocols: Leveraging Dual Functionality

The true utility of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine lies in its capacity for divergent synthesis. The following protocols detail standard, yet powerful, transformations that can be applied to this building block.

N-Acylation: Synthesis of Amide Derivatives

This protocol describes the formation of an amide bond by reacting the primary amine with an acid chloride.[11][12][13] Amide coupling is a cornerstone of medicinal chemistry for building complex molecules and probing SAR.

Acylation_Workflow sub 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine + Acid Chloride (R-COCl) reac Dissolve in DCM Add Base (e.g., TEA) Cool to 0 °C sub->reac add Add Acid Chloride dropwise reac->add warm Warm to RT Monitor by TLC/LC-MS add->warm workup Aqueous Workup (e.g., NaHCO3 wash) warm->workup purify Purify (Column Chromatography) workup->purify

Caption: General workflow for N-Acylation.

Protocol:

  • Setup: To a solution of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M), add a suitable non-nucleophilic base such as triethylamine (TEA, 1.2-1.5 eq.).[12]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the desired acid chloride (1.0-1.1 eq.), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 15-30 minutes.[11]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl pyrazole derivative.

N-Sulfonylation: Synthesis of Sulfonamide Derivatives

Sulfonamides are a critical class of compounds in pharmaceuticals.[14] This protocol details their synthesis from the primary amine and a sulfonyl chloride.[5][15]

Sulfonylation_Workflow sub 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine + Sulfonyl Chloride (R-SO2Cl) reac Dissolve in Pyridine or DCM/TEA Cool to 0 °C sub->reac add Add Sulfonyl Chloride dropwise reac->add warm Warm to RT Monitor by TLC/LC-MS add->warm workup Aqueous Workup (e.g., 1M HCl wash) warm->workup purify Purify (Column Chromatography or Recrystallization) workup->purify

Caption: General workflow for N-Sulfonylation.

Protocol:

  • Setup: Dissolve the primary amine (1.0 eq.) and a base (e.g., pyridine or TEA, 1.5 eq.) in a suitable anhydrous aprotic solvent (e.g., DCM or THF, 0.1 M).[5][15] Pyridine can often serve as both the base and the solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add the sulfonyl chloride (1.0-1.1 eq.) dropwise to the stirred amine solution over 30-60 minutes. Slow addition is critical to prevent the formation of di-sulfonated byproducts.[15]

  • Reaction: After addition, allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with 1 M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[5]

  • Purification: Purify the crude residue by flash column chromatography or recrystallization to isolate the pure mono-sulfonamide.

Reductive Amination: Synthesis of Secondary Amine Derivatives

Reductive amination is a powerful method for forming C-N bonds, converting the primary amine into a secondary amine by reaction with an aldehyde or ketone.[6][16][17]

Reductive_Amination_Workflow sub 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine + Aldehyde/Ketone reac Dissolve in DCE or MeOH Add AcOH (cat.) sub->reac add Add Reducing Agent (e.g., NaBH(OAc)3) reac->add warm Stir at RT Monitor by TLC/LC-MS add->warm workup Aqueous Workup (e.g., NaHCO3 quench) warm->workup purify Purify (Column Chromatography) workup->purify

Caption: General workflow for Reductive Amination.

Protocol:

  • Setup: To a solution of the primary amine (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in an appropriate solvent like 1,2-dichloroethane (DCE) or methanol (MeOH, 0.1 M), add a catalytic amount of acetic acid (AcOH).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise.[1] This reagent is selective for the iminium ion over the carbonyl starting material.

  • Reaction: Continue stirring at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the mixture with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired secondary amine.

Suzuki-Miyaura Cross-Coupling: C3-Arylation

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, allowing for the introduction of various aryl and heteroaryl substituents at the C3 position of the pyrazole ring. This is a key strategy for expanding the chemical space around the core.

Suzuki_Coupling_Workflow sub 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine + Arylboronic Acid reac Add Pd Catalyst & Base in Solvent (e.g., Dioxane/H2O) sub->reac degas Degas with N2/Ar reac->degas heat Heat (e.g., 80-110 °C) Monitor by TLC/LC-MS degas->heat workup Cool to RT Aqueous Workup heat->workup purify Purify (Column Chromatography) workup->purify

Caption: General workflow for Suzuki-Miyaura Coupling.

Protocol:

  • Setup: To a reaction vessel, add the bromo-pyrazole building block (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.01-0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired C3-arylated product.

Conclusion

2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its dual functionality allows for a divergent and modular approach to synthesizing complex molecules and libraries of compounds for biological screening. The protocols provided herein offer a solid foundation for researchers to harness the potential of this synthon, enabling the efficient construction of novel pyrazole-containing entities for drug discovery and materials science. Careful optimization of the proposed synthetic route and subsequent functionalization reactions will undoubtedly accelerate the development of new chemical matter with significant therapeutic potential.

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  • Filimonov, V. D., et al. (2019). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 24(18), 3334. [Link]

  • Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. [Link]

  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]

  • Cativiela, C., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad. Organic Letters, 9(7), 1263–1266. [Link]

  • El-Metwaly, N. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8889. [Link]

  • Bowser, J. R., et al. (2008). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 49(48), 6773-6775. [Link]

  • Nitsch, D., et al. (2021). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Patel, H., et al. (2010). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 3(4), 785-789. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts. [Link]

  • PubMed. (1985). [Preparation of 1-(2-nitrovinyl)-pyrazole derivatives]. PubMed. [Link]

Sources

Application

Application Note: N-Acylation of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine

[1] Abstract & Strategic Context This guide details the protocol for the N-acylation of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine . This specific scaffold is a high-value pharmacophore in medicinal chemistry, par...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Context

This guide details the protocol for the N-acylation of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine . This specific scaffold is a high-value pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, PI3K) where the pyrazole ring acts as a bioisostere for aromatic systems.[1]

The 3-bromo substituent serves as a critical "synthetic handle," allowing for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) after the amide bond formation.[1] Therefore, the acylation protocol must be mild enough to preserve the carbon-bromine bond while ensuring quantitative conversion of the primary amine.[1]

Key Challenges Addressed
  • Salt Dissociation: The starting material is typically supplied as a hydrochloride salt, requiring effective in situ neutralization.[1]

  • Regioselectivity: Ensuring reaction occurs exclusively at the primary amine (ethyl chain) and not the pyrazole nitrogen (though the N1-methyl group largely prevents this, N2 interactions are possible in harsh conditions).[1]

  • Solubility: Pyrazole-ethylamine salts often exhibit poor solubility in pure dichloromethane (DCM), necessitating polar aprotic co-solvents.[1]

Chemical Mechanism & Retrosynthesis

The transformation relies on a nucleophilic acyl substitution.[1] The primary amine (nucleophile) attacks the activated carbonyl carbon of the acylating agent.


Where:

  • R = 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethyl- group

  • R' = Target substituent (Alkyl, Aryl, Heteroaryl)[1]

  • X = Leaving group (Cl for acid chlorides, OBt/OAt for active esters)[1]

Decision Matrix: Choosing the Right Method
FeatureMethod A: Acid Chloride Method B: HATU Coupling
Reagent Availability Commercial Acid ChloridesCarboxylic Acids (Huge diversity)
Reaction Rate Very Fast (< 1 hour)Moderate (1 - 4 hours)
Cost LowHigh (Coupling reagents required)
Purification Extraction often sufficientColumn chromatography usually required
Tolerance Low (Acid sensitive groups risk decomposition)High (Good for chiral/sensitive acids)

Experimental Protocols

Method A: The "Workhorse" Protocol (Acid Chlorides)

Best for: Building diversity libraries with simple, robust acyl groups (acetyl, benzoyl, sulfonyl).

Reagents:

  • Substrate: 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine HCl (1.0 equiv)

  • Acylating Agent: Acid Chloride (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) [If solubility issues arise, add 10% DMF]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, suspend the amine HCl salt (1.0 mmol) in anhydrous DCM (5 mL).
    
  • Neutralization: Add DIPEA (3.0 mmol) dropwise. Observation: The suspension should clear as the free base is liberated. If turbidity persists after 5 mins, add anhydrous DMF dropwise until homogeneous.

  • Acylation: Cool the solution to

    
     (ice bath). Add the Acid Chloride (1.1 mmol) dropwise to control exotherm.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

  • QC Check (Self-Validation): Spot TLC (MeOH/DCM 1:9). The baseline amine spot should disappear.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (10 mL) to remove excess DIPEA and unreacted amine.

    • Wash with Sat.

      
       (10 mL) to remove excess acid.
      
    • Dry over

      
      , filter, and concentrate.
      
Method B: The "Precision" Protocol (HATU Coupling)

Best for: Coupling with complex, expensive, or chiral carboxylic acids.

Reagents:

  • Substrate: 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine HCl (1.0 equiv)

  • Carboxylic Acid: Target Acid (1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 mmol) and HATU (1.1 mmol) in anhydrous DMF (3 mL). Add DIPEA (1.0 mmol) and stir for 5 minutes at RT. Mechanism: This forms the activated O-azabenzotriazole ester.

  • Addition: In a separate vial, dissolve the Pyrazole Amine HCl (1.0 mmol) in DMF (2 mL) and remaining DIPEA (2.0 mmol).

  • Coupling: Add the amine solution to the activated acid solution.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup (Aqueous):

    • Pour reaction mixture into Ethyl Acetate (30 mL).

    • Wash with Water (3 x 10 mL) to remove DMF.

    • Wash with Brine (10 mL).

    • Dry, filter, and concentrate.

  • Purification: Flash chromatography is usually required to remove tetramethylurea byproducts from HATU.[1]

Process Visualization (Workflow)[1]

AcylationWorkflow Start Start: Pyrazole Amine HCl Salt Decision Select Acyl Source Start->Decision MethodA Method A: Acid Chloride (DCM, DIPEA, 0°C) Decision->MethodA Simple R-COCl MethodB Method B: Carboxylic Acid (DMF, HATU, DIPEA) Decision->MethodB Complex R-COOH Check In-Process Control (LCMS/TLC) Amine Disappeared? MethodA->Check MethodB->Check WorkupA Acid/Base Extraction (Removes excess reagents) Check->WorkupA Method A Path WorkupB EtOAc/Water Wash (Removes DMF) Check->WorkupB Method B Path Purification Flash Chromatography (If purity < 95%) WorkupA->Purification WorkupB->Purification Final Final Product: N-acylated Pyrazole Purification->Final

Figure 1: Decision tree and workflow for N-acylation of pyrazole ethylamines.

Analytical Validation (QC)

To ensure the protocol is "self-validating," compare the analytical data of the product against the starting material.

FeatureStarting Material (Amine)Product (Amide)Interpretation
LCMS (ESI+)

(Br pattern)

Successful coupling results in mass increase corresponding to acyl group.[1]
1H NMR

ppm (Multiplet,

)

ppm (Multiplet,

)
Downfield shift of the methylene protons adjacent to nitrogen due to electron-withdrawing carbonyl.[1]
1H NMR Broad singlet (

, exch.)
Broad triplet/singlet (

, exch.)
Appearance of amide proton (often

ppm).[1]

Safety & Troubleshooting

  • Regioselectivity: While the N1-methyl group blocks the most reactive pyrazole nitrogen, the N2 position is weakly nucleophilic.[1] Avoid using strong bases like NaH, which could deprotonate the amide and cause N-alkylation or side reactions. Stick to organic bases (DIPEA/TEA).

  • Bromine Integrity: Avoid using palladium-contaminated glassware or reagents during the acylation step to prevent premature cross-coupling if the acylating agent contains halides.[1]

  • Hygroscopicity: The HCl salt of the starting amine is hygroscopic.[1] Weigh quickly or use a glovebox to ensure accurate stoichiometry.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852. [1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [1]

  • Pfizer Inc. (2025). Green Chemistry Solvent Selection Guide. (Note: Generalized link for solvent selection principles).

  • PubChem. (2025). Compound Summary: 3-bromo-1-methyl-1H-pyrazol-4-amine derivatives.[1] National Library of Medicine. [1]

Sources

Method

synthesis of fluorescent probes from 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Utilizing 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine as a Dual-Functional Scaffold Abstract & Strategic Overview This Application Note details the synthetic utility of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-a...

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine as a Dual-Functional Scaffold

Abstract & Strategic Overview

This Application Note details the synthetic utility of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine (hereafter referred to as Scaffold 1 ) in the development of targeted fluorescent probes.

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Crizotinib analogs) and receptor antagonists. Scaffold 1 offers a unique dual-functional platform for probe design:

  • The Primary Amine (Nucleophile): A ready-made handle for conjugation with activated fluorophores (NHS esters, Isothiocyanates) to create Ligand-Directed Tracers .

  • The C-3 Bromine (Electrophile): A site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to extend conjugation or attach target-specific warheads, creating Integrated Fluorophores .

This guide provides validated protocols for both pathways, enabling researchers to convert this fragment into functional chemical biology tools.

Chemical Logic & Retrosynthesis

The structural versatility of Scaffold 1 allows for divergent synthesis. The choice of pathway depends on the desired application:

  • Pathway A (N-Labeling): Preserves the pyrazole-bromine motif (often critical for halogen bonding in active sites) and appends a fluorophore via the flexible ethyl linker. Ideal for subcellular localization studies of pyrazole-binding proteins.

  • Pathway B (C-Functionalization): Utilizes the bromine to couple aryl systems, potentially creating "push-pull" fluorophores directly on the pyrazole core or expanding the pharmacophore before amine labeling.

Synthesis Workflow

ProbeSynthesis cluster_RouteA Route A: N-Labeling (Tracer Synthesis) cluster_RouteB Route B: C-Functionalization (Core Expansion) Scaffold Scaffold 1 (Br-Pyrazole-Ethylamine) NHS_Dye Fluorophore-NHS Ester (e.g., BODIPY, FITC) Scaffold->NHS_Dye Nucleophilic Acyl Substitution Boronic Aryl/Heteroaryl Boronic Acid (Targeting or Fluorogenic) Scaffold->Boronic Suzuki-Miyaura Coupling ProductA Fluorescent Ligand Tracer (Preserved Br-pharmacophore) NHS_Dye->ProductA DIPEA, DMF RT, 2-4h ProductB Extended Scaffold (Amine available for 2nd conjugation) Boronic->ProductB Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C

Figure 1: Divergent synthetic pathways for Scaffold 1. Route A targets the amine for rapid labeling; Route B targets the bromine for scaffold modification.

Protocol A: Synthesis of Fluorescent Tracers (Amine Conjugation)

This protocol describes the conjugation of Scaffold 1 with an NHS-ester fluorophore (e.g., BODIPY-FL-NHS or 5-FAM-SE). This is the standard method for creating "tagged" drugs or fragments.

Materials Required
  • Scaffold 1: 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine (Free base or HCl salt).

  • Fluorophore: BODIPY-FL-NHS Ester (or equivalent amine-reactive dye).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Dimethylformamide (DMF) or DMSO.

  • Purification: Prep-HPLC (C18 column).

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve Scaffold 1 (10 mg, ~0.05 mmol) in 500 µL anhydrous DMF.

    • Critical Step: If using the HCl salt of Scaffold 1, add DIPEA (3.0 equivalents) to neutralize the amine. If using the free base, add 1.2 equivalents of DIPEA.

    • Dissolve the NHS-Ester Fluorophore (1.1 equivalents) in 500 µL anhydrous DMF.

  • Conjugation Reaction:

    • Add the Fluorophore solution dropwise to the Scaffold 1 solution under stirring.

    • Flush the vial with Nitrogen or Argon and cap tightly.

    • Incubation: Stir at Room Temperature (RT) for 2–4 hours. Protect from light (wrap vial in foil).

  • Monitoring:

    • Check reaction progress via LC-MS or TLC.

    • TLC Mobile Phase: 10% Methanol in Dichloromethane (DCM).

    • Observation: Disappearance of the free amine (ninhydrin stain) and appearance of a new fluorescent spot.

  • Work-up & Purification:

    • Dilute the reaction mixture with 2 mL of water/acetonitrile (1:1).

    • Purification: Inject directly onto a Semi-Prep HPLC (C18 column).

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 20 minutes.

    • Lyophilize the collected fractions to obtain the Probe as a colored powder.

Validation Criteria:

  • Mass Spec: Observed Mass = [Scaffold + Fluorophore - NHS] + H+.

  • Purity: >95% by HPLC at 254 nm and fluorophore absorption max.

Protocol B: Scaffold Extension via Suzuki-Miyaura Coupling

This protocol utilizes the bromine handle to attach aryl groups.[1] This is essential if the pyrazole is part of a larger pharmacophore (e.g., mimicking the core of a kinase inhibitor) or if you are building a "Turn-On" probe where the aryl group modulates fluorescence.

Note on Reactivity: Bromine at the C-3 position of pyrazoles is generally less reactive than on phenyl rings. The use of specialized ligands (like dppf or XPhos) and elevated temperatures is required.

Materials Required
  • Scaffold 1: 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine.

  • Coupling Partner: Aryl Boronic Acid (e.g., 4-Methoxyphenylboronic acid or a Boronic-acid functionalized fluorophore).

  • Catalyst: Pd(dppf)Cl2·DCM complex (5 mol%).

  • Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology
  • Reaction Setup (In Glovebox or Schlenk Line):

    • In a microwave vial or pressure tube, combine:

      • Scaffold 1 (1.0 equiv).

      • Aryl Boronic Acid (1.5 equiv).

      • K2CO3 (3.0 equiv).

      • Pd(dppf)Cl2 (0.05 equiv).

    • Add degassed solvent (Dioxane/Water 4:1). Concentration should be ~0.1 M.

  • Amine Protection (Optional but Recommended):

    • Expert Insight: Free primary amines can sometimes poison Palladium catalysts. If yields are low (<30%), pre-protect the amine of Scaffold 1 with a Boc group (Boc2O, DCM, TEA) before the Suzuki coupling, then deprotect (TFA/DCM) afterwards.

  • Coupling Reaction:

    • Microwave (Preferred): Heat at 110°C for 30–60 minutes.

    • Thermal (Alternative): Reflux at 90–100°C for 12–16 hours under Argon.

  • Work-up:

    • Filter the mixture through a pad of Celite to remove Palladium black. Wash with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

    • Resuspend in DCM and wash with water and brine.

  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: DCM:MeOH:NH4OH (90:9:1) to elute the free amine product.

Quality Control & Troubleshooting
IssueProbable CauseCorrective Action
Low Yield (Route A) Amine protonationEnsure DIPEA is added to neutralize HCl salts. Check pH > 8.0.
Hydrolysis of NHS Ester Wet solventsUse strictly anhydrous DMF/DMSO. Store NHS esters in desiccator.
No Reaction (Route B) Catalyst poisoningProtect the primary amine with Boc anhydride prior to coupling.
Debromination (Route B) Overheating / Hydride sourceReduce reaction temp. Switch catalyst to Pd(PPh3)4 or XPhos Pd G2.
Fluorescence Quenching Photo-bleachingPerform all conjugation steps in amber vials or low-light conditions.
References
  • Suzuki-Miyaura Coupling on Pyrazoles

    • Léris, A., et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances, 2011.

    • Context: Describes optimized conditions (Microwave, Pd catalysts) for coupling hindered bromopyrazoles.
  • Bioconjugation Techniques

    • Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition." Academic Press, 2013.

    • Context: The authoritative guide on NHS-ester chemistry and amine labeling protocols.
  • Fluorescent Probe Design

    • Yuan, L., et al. "Development of fluorescent probes for bioimaging." Chemical Society Reviews, 2013.

    • Context: Principles of designing probes using "push-pull" mechanisms, relevant for Route B functionaliz
  • Pyrazoles in Medicinal Chemistry

    • Frizzo, C. P., et al. "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities." Molecules, 2021.[2][3]

    • Context: Reviews the biological importance of the pyrazole scaffold, validating the choice of this intermedi

Sources

Technical Notes & Optimization

Troubleshooting

scale-up synthesis issues for 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Technical Support Center: Scale-Up Synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine Status: Operational Ticket ID: PYR-ETH-BR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Divisio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Status: Operational Ticket ID: PYR-ETH-BR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Strategy

The synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine presents a classic "chemoselectivity paradox" in process chemistry. You are attempting to build a primary amine side chain while preserving a labile aryl bromide (C-Br) on an electron-rich pyrazole ring.

Most scale-up failures for this target stem from two critical bottlenecks:

  • Regiochemical Scrambling: Inconsistent methylation of the pyrazole ring (N1 vs. N2).

  • Over-Reduction: Debromination during the conversion of the nitrogen precursor (nitroalkene, nitrile, or amide) to the amine.

Below is the Master Workflow for the two most viable scale-up routes. Route A (Henry) is faster but riskier; Route B (Cyanation) is longer but offers superior chemoselectivity.

SynthesisRoutes Start Starting Material: 3-Bromo-1H-pyrazole-4-carbaldehyde Methylation Step 1: N-Methylation (Critical Regio-Control) Start->Methylation RouteSplit Route Decision Methylation->RouteSplit Nitroalkene Route A: Henry Reaction (+ MeNO2) RouteSplit->Nitroalkene Fastest Route Alcohol Route B: Reduction to Alcohol RouteSplit->Alcohol High Fidelity Route ReductionA Step 3A: Reduction (High Risk: Debromination) Nitroalkene->ReductionA Target TARGET: 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine ReductionA->Target Optimization Required Chloride Chlorination (SOCl2) Alcohol->Chloride Nitrile Cyanation (NaCN/DMSO) Chloride->Nitrile ReductionB Step 3B: Nitrile Reduction (Safe: BH3-THF) Nitrile->ReductionB ReductionB->Target

Figure 1: Comparative workflow of the Henry Reaction route vs. the Cyanation route. Route A is shorter but prone to debromination failures. Route B is robust for preserving the halogen.

Troubleshooting Module: N-Methylation (Regioselectivity)

The Issue: You are obtaining a mixture of 1-methyl-3-bromo (Target) and 1-methyl-5-bromo (Impurity). Separation by crystallization is difficult due to similar polarities.

Technical Insight: Alkylation of 3-bromopyrazole tautomers is governed by sterics and lone-pair availability. The N1 position (adjacent to the proton) and N2 position (adjacent to the bromine) compete. Under basic conditions (NaH/DMF or K2CO3/Acetone), the reaction often favors the less sterically hindered isomer, but mixtures are common.

Q: How do I shift the ratio to favor the 1-methyl-3-bromo isomer?

  • Answer: Switch to Mitsunobu conditions or control the solvent polarity.

    • Protocol Adjustment: Use MeI (Methyl Iodide) with Cs2CO3 in DMF at 0°C. Cesium coordinates with the nitrogen adjacent to the bromine, transiently blocking it.

    • Alternative: If starting from the pyrazole synthesis, use fluorinated alcohols (TFE or HFIP) as solvents. These solvents form hydrogen bond networks that enhance regioselectivity during the cyclization of hydrazines with 1,3-diketones [1].

Q: My isomers are inseparable by column chromatography. What now?

  • Answer: Do not purify at the pyrazole stage. Proceed to the next step (aldehyde formation or Henry reaction). The steric bulk of the side chain often amplifies the physical property differences (melting point/solubility) between the regioisomers, allowing for easier recrystallization of the nitroalkene intermediate.

Troubleshooting Module: The "Killer" Step (Reduction)

The Issue: During the reduction of the nitroalkene (Route A) or nitrile (Route B), you observe the formation of des-bromo impurity (mass shift M-79/81 +1).

Root Cause: Carbon-Bromine bonds on electron-rich heterocycles are highly labile under:

  • Catalytic Hydrogenation (Pd/C, H2).

  • Strong hydride donors at high temperatures (LiAlH4 > 60°C).

  • Dissolving metal reductions (Zn/HCl) if reaction times are prolonged.

Decision Matrix for Reductants:

ReagentCompatibility with C-BrScale-Up SuitabilityNotes
H2 + Pd/C CRITICAL FAILURE HighWill strip Bromine 100% of the time. Avoid.
LiAlH4 (LAH) Moderate Risk MediumUse at -20°C to 0°C. Reflux will debrominate.
BH3-THF / DMS EXCELLENT HighChemoselective for Nitrile/Amide. Leaves C-Br untouched.
NaBH4 + NiCl2 Good High"Boride" reduction.[1] Generally safe for aryl halides [2].
Red-Al Poor HighOften too aggressive for halo-pyrazoles.

Q: I am using the Henry Route (Nitroalkene). How do I reduce it without losing the bromine?

  • Answer: Abandon Pd/C. Use the NaBH4 / NiCl2·6H2O system (in MeOH/THF).

    • Mechanism:[2][3] This generates nickel boride in situ, which reduces the alkene and nitro group. It is significantly milder toward aryl halides than Palladium.

    • Protocol: Cool solution of nitroalkene and NiCl2 (0.1 eq) in MeOH to 0°C. Add NaBH4 (5-6 eq) portion-wise. The reaction is exothermic; control temp < 10°C.

Q: I am using the Cyanation Route (Nitrile). What is the gold standard reductant?

  • Answer: Borane-Dimethyl Sulfide (BH3-DMS) or BH3-THF .

    • Why: Borane reduces nitriles to amines via a Lewis acid-base mechanism that is orthogonal to oxidative addition (which cleaves C-Br bonds).

    • Workup Warning: The resulting boron-amine complex requires an acidic quench (MeOH/HCl) and reflux to break. Ensure you reflux long enough (1-2 h) to free the amine, or yield will appear artificially low.

Detailed Protocol: Chemoselective Reduction (Nitrile Route)

This protocol is recommended for >10g scale-up as it offers the highest safety profile regarding the C-Br bond.

Substrate: 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile Reagent: Borane-Tetrahydrofuran Complex (1.0 M in THF)

  • Setup: Flame-dried 3-neck flask, N2 atmosphere, reflux condenser, dropping funnel.

  • Charge: Add Substrate (1.0 eq) and anhydrous THF (10 vol). Cool to 0°C.

  • Addition: Add BH3-THF (2.5 eq) dropwise over 45 mins. Note: Gas evolution is minimal, but exotherm is possible.

  • Reaction: Allow to warm to Room Temp (RT), then heat to gentle reflux (65°C) for 4 hours. Monitor by TLC/LCMS.

    • Checkpoint: You may see a borane-complex intermediate; the starting material should be gone.

  • Quench (Critical): Cool to 0°C. Carefully add MeOH (excess) dropwise. Caution: Vigorous H2 evolution.

  • Complex Breaking: Add conc. HCl (approx 1.5 eq relative to Borane) or 6M HCl. Reflux for 1 hour. This breaks the N-B bond.

  • Isolation: Cool to RT. Basify with NaOH (2M) to pH > 12. Extract with DCM (3x).

  • Salt Formation: Dry organics (Na2SO4), filter. Add 4M HCl in Dioxane to the filtrate to precipitate the hydrochloride salt . Filter and wash with Et2O.

FAQ: Purification & Handling

Q: The free base amine is an oil and looks dark. Is it decomposed?

  • A: Primary amines attached to heterocycles are prone to oxidation (browning) upon air exposure. This is usually surface-level. Do not store as a free base. Immediately convert it to the HCl or Oxalate salt. The salt is a stable, white/off-white solid.

Q: My yield is low after the Henry reaction (Nitroalkene synthesis).

  • A: Pyrazole aldehydes are less reactive than benzaldehydes. Standard Henry conditions (Nitroalkane + Base) might stall.

    • Fix: Use Ammonium Acetate (NH4OAc) in Acetic Acid at reflux, or use a catalytic amount of Ethylenediamine . The water generated must be removed (Dean-Stark) if the reaction is sluggish.

Q: Safety concern: Is the nitroalkene intermediate explosive?

  • A: While less sensitive than polynitro compounds, nitroalkenes are energetic. On scale-up (>100g), avoid distilling the nitroalkene to dryness at high heat. Recrystallize from IPA/Ethanol instead.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.

    • Source: Journal of Organic Chemistry (2003).
    • URL:[Link]

  • Chemoselective Reduction (NiCl2/NaBH4)

    • Title: Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2[1]·6H2O System.

    • Source: Asian Journal of Chemistry (2008).
    • URL:[Link] (General reference for Boride reduction utility).

  • General Pyrazole Synthesis Reviews

    • Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.[4]

    • Source: Molecules (2021).
    • URL:[Link]

Disclaimer: This guide is for research purposes only. All scale-up reactions involving hydrides, nitromethane, and energetic intermediates must be preceded by a formal Process Safety Assessment (PSA) and calorimetry testing.

Sources

Optimization

Technical Support Center: Best Practices for 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Disclaimer: This document provides technical guidance based on the chemical properties of related compounds. A specific Safety Data Sheet (SDS) for 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine was not available at t...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides technical guidance based on the chemical properties of related compounds. A specific Safety Data Sheet (SDS) for 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine was not available at the time of publication. All handling and storage procedures should be conducted with caution in a controlled laboratory environment by trained professionals. Always consult the supplier-specific SDS upon receipt of the compound.

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine. This document provides best practices for handling and storage, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the safety of laboratory personnel. The information herein is synthesized from established knowledge of similar chemical structures, including bromo-pyrazole derivatives and primary amines.

Part 1: Safe Handling and Personal Protective Equipment (PPE)

The primary hazards associated with compounds similar to 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine include potential skin and eye irritation, and possible toxicity if ingested or inhaled.[1][2] Primary aromatic amines, as a class, are known for their potential health hazards, including carcinogenicity and mutagenicity, and are readily absorbed through the skin.[3][4] Therefore, stringent adherence to safety protocols is paramount.

Engineering Controls
  • Fume Hood: Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Eyewash and Safety Shower: Ensure easy access to a functional eyewash station and safety shower.[5]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.[1][6]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[6] Always inspect gloves for tears or punctures before use and change them frequently.

  • Protective Clothing: A lab coat must be worn to protect against skin contact.[1][6]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a respirator may be necessary.[6] Consult your institution's environmental health and safety office for specific recommendations.

Part 2: Storage Best Practices

Proper storage is critical to maintain the stability and purity of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine. The presence of a primary amine and a bromo-pyrazole moiety suggests susceptibility to oxidation, light, and moisture.[7]

Storage ConditionRecommendationRationale
Temperature Short-term: 2-8°C (Refrigerated) Long-term: -20°C or below.[7]Reduces the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[8]The primary amine group is susceptible to oxidation by atmospheric oxygen.
Light Store in an amber or opaque vial to protect from light.[7]Prevents light-induced degradation.
Moisture Keep in a tightly sealed container in a dry environment.[7]Moisture can promote hydrolysis and other degradation pathways.
Container Use a tightly sealed glass vial with a PTFE-lined cap.[7]Prevents exposure to air and moisture and minimizes reaction with container materials.

Part 3: Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine.

Visual Troubleshooting Flowchart

TroubleshootingWorkflow Troubleshooting Common Issues start Problem Observed color_change Compound has changed color (e.g., yellowing or browning) start->color_change solubility_issue Poor solubility in expected solvent start->solubility_issue inconsistent_results Inconsistent experimental results start->inconsistent_results cause_oxidation Potential Cause: Oxidation color_change->cause_oxidation Yes cause_light Potential Cause: Light Exposure color_change->cause_light Yes cause_moisture Potential Cause: Moisture Absorption/Hydrolysis solubility_issue->cause_moisture Yes inconsistent_results->cause_oxidation Likely inconsistent_results->cause_moisture Likely cause_temp Potential Cause: Improper Storage Temperature inconsistent_results->cause_temp Possible solution_purity Solution: Check purity via analytical methods (e.g., HPLC, NMR). inconsistent_results->solution_purity solution_inert Solution: Store under inert atmosphere. Handle quickly when weighing. cause_oxidation->solution_inert solution_desiccate Solution: Ensure container is tightly sealed. Store in a desiccator. cause_moisture->solution_desiccate solution_amber Solution: Use amber vials or wrap container in foil. cause_light->solution_amber solution_cold Solution: Store at recommended cold temperatures. cause_temp->solution_cold

Caption: A decision-making workflow for troubleshooting common issues.

Common Problems and Solutions
  • Problem: The compound, which was initially a white or off-white solid, has turned yellow or brown.

    • Potential Cause: This is a common sign of oxidation of the primary amine group.[7] Exposure to air and light can accelerate this process.

    • Solution: While the compound may still be usable for some applications, it is best to verify its purity using an analytical technique such as HPLC or NMR. For future prevention, always store the compound under an inert atmosphere and protect it from light.[7]

  • Problem: The compound is not dissolving in a solvent in which it was previously soluble.

    • Potential Cause: The compound may have absorbed moisture, leading to the formation of hydrates or hydrolysis, which can alter its solubility profile.[7]

    • Solution: Ensure the compound is stored in a desiccated environment. If moisture absorption is suspected, drying the material under a high vacuum may be attempted, though this may not reverse any hydrolysis that has occurred.

  • Problem: Inconsistent or unexpected results in a chemical reaction.

    • Potential Cause: Degradation of the starting material is a likely culprit. The primary amine can react with various functional groups, and the bromo-pyrazole ring may also undergo degradation.[9]

    • Solution: Before use, especially if the compound has been stored for an extended period, it is advisable to check its purity. If degradation is confirmed, it is best to use a fresh batch of the compound.

Part 4: Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on the 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine molecule?

A1: The primary reactive sites are the nucleophilic primary amine and the bromo-substituted pyrazole ring. The lone pair of electrons on the amine nitrogen makes it a good nucleophile and a base. The bromine atom on the pyrazole ring can participate in various coupling reactions.

Caption: Chemical structure with key reactive sites highlighted.

Q2: What are the known chemical incompatibilities for this compound?

A2: Based on the functional groups present, this compound should be considered incompatible with the following:

Incompatible MaterialReason
Strong Oxidizing Agents Can lead to vigorous and potentially hazardous reactions with the primary amine.[7]
Strong Acids Will react with the basic primary amine to form salts, which may have different solubility and reactivity.[6][7]
Aldehydes and Ketones Can react with the primary amine to form imines.
Acid Chlorides and Anhydrides Will acylate the primary amine.

A general chemical compatibility chart indicates that amines are incompatible with inorganic acids, organic acids, halogenated compounds, and aldehydes.[10]

Q3: How should I dispose of waste containing this compound?

A3: All waste containing this compound should be treated as hazardous chemical waste.[4] Dispose of the material in accordance with all applicable federal, state, and local environmental regulations.[5] Do not dispose of it down the drain.

Q4: Can I store this compound in solution?

A4: Long-term storage in solution is generally not recommended due to the potential for solvent-mediated degradation.[7] If you must store a solution for a short period, use a dry, aprotic solvent, and store it at a low temperature (e.g., -20°C or below) under an inert atmosphere.[7] The stability in your chosen solvent should be experimentally verified.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). Journal of Chemical Health and Safety, 31(11).
  • Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). Benchchem.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Guia especializado sobre What are the health and safety guidelines for using amines?.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
  • SAFETY DATA SHEET - 4-Bromo-1-methyl-1H-pyrazol-3-amine. (2025). Thermo Fisher Scientific.
  • Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. (n.d.). JOCPR.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications.
  • Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). (2022). PubMed.
  • SAFETY DATA SHEET - (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol. (n.d.). Fisher Scientific.
  • Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. (2007). ResearchGate.
  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. (2025). ResearchGate.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). MDPI.
  • Laboratory Safety and Chemical Hygiene Plan. (2023). Northwestern University.
  • SAFETY DATA SHEET - 3-Amino-4-bromo-1-methyl-1H-pyrazole. (2025). Fisher Scientific.
  • 3-Amino-4-bromo-1H-pyrazole. (n.d.). Chem-Impex.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors. (2025). ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.
  • Safety Data Sheet - 3-Bromo-4-fluoro-1-methyl-1H-pyrazole. (2024). CymitQuimica.
  • 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. (n.d.). Sigma-Aldrich.
  • Chemical Compatibility Chart. (n.d.). Unknown Source.
  • SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole. (2025). Tokyo Chemical Industry.
  • In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. (2019). International Journal of Multidisciplinary Research and Development.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.
  • 4-Bromopyrazole. (n.d.). PubChem.
  • CHEMICAL RESISTANCE CHART. (n.d.). Unknown Source.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Chemical Compatibility Database. (n.d.). Cole-Parmer.
  • Chemical Compatibility Chart. (2024). Walchem.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine

[1] Case ID: PUR-PYRZ-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1] Introduction: The "Sticky" Nature of Your Molecule You are attempting to purify 2-(3-bromo-1-meth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PUR-PYRZ-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Introduction: The "Sticky" Nature of Your Molecule

You are attempting to purify 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine . This molecule presents a classic "dual-personality" challenge in chromatography:

  • The Primary Amine (

    
    ):  This is your main trouble spot.[1] With a pKa 
    
    
    
    9–10, it is protonated at neutral pH and interacts aggressively with residual silanols on silica gel, leading to severe peak tailing (streaking) and yield loss.
  • The Pyrazole Core: Moderately polar but aromatic.[1] The bromine atom adds lipophilicity, but the 1-methyl group prevents tautomerization issues often seen in N-unsubstituted pyrazoles.

This guide provides three distinct workflows to isolate your compound, ranked by efficiency and purity requirements.

Module 1: Method Selection (Triage)

Before starting, determine your purity goal and crude complexity. Do not default to standard flash chromatography if your crude mixture is complex.[1]

Workflow Decision Matrix

MethodSelection Start START: Analyze Crude Mixture CrudeStatus Is the crude mixture 'tarry' or contain non-basic byproducts (e.g., reagents)? Start->CrudeStatus SCX Workflow A: SCX 'Catch & Release' (Rapid Cleanup) CrudeStatus->SCX Yes (Dirty) Isomers Are there close-eluting regioisomers (e.g., 1,5-dimethyl)? CrudeStatus->Isomers No (Relatively Clean) SCX->Isomers Post-Cleanup Flash Workflow B: Amine-Modified Flash (Standard Purification) Isomers->Flash No (Easy Separation) PrepHPLC Workflow C: High-pH Prep HPLC (High Purity >99%) Isomers->PrepHPLC Yes (Hard Separation)

Figure 1: Decision tree for selecting the optimal purification strategy based on crude complexity and separation needs.

Module 2: The "Nuclear Option" for Cleanup (SCX Chromatography)

Best For: Removing non-basic impurities (catalysts, starting materials) and "tar" before final purification.[1] Mechanism: Strong Cation Exchange (SCX) uses sulfonic acid moieties to bind the amine.[1]

The Protocol: Catch and Release

This method is self-validating: if your compound elutes in the wash, the column is overloaded or the pH is wrong.

StepSolvent SystemPurpose
1. Condition MeOH (3 CV)

DCM (3 CV)
Activates the sulfonic acid ligands.
2.[1] Load Dissolve crude in DCM (or minimal MeOH).Catch: The amine binds to the sulfonic acid (

).[1]
3. Wash 100% MeOH (5–10 CV)Purify: Elutes non-basic impurities (neutrals, acids, catalysts).[1]
4. Elute 2 M

in MeOH
Release: Deprotonates the amine, breaking the ionic bond.

Troubleshooting FAQ:

  • Q: My compound isn't sticking (elutes in the wash).

    • A: You likely dissolved the sample in a solvent that is too strong (too much MeOH) or the column capacity is exceeded (typically 0.5–1.0 mmol amine per gram of sorbent). Validation: Check the pH of the flow-through; if basic, the column is saturated.

  • Q: I can't get the compound off the column.

    • A: Ensure you are using ammonia (

      
      ), not just MeOH.[1] The pH must be >11 to deprotonate the amine.
      

Module 3: Normal Phase Flash Chromatography

Best For: Standard purification of gram-scale quantities.[1] The Challenge: Silica is acidic.[1][2][3][4] Your amine is basic.[1][2][4][5] They bind irreversibly without a modifier.[1]

The "Golden" Solvent System

Do NOT use standard Hexane/Ethyl Acetate.[1] It will not work.

Recommended Mobile Phase:

  • Solvent A: Dichloromethane (DCM)[1]

  • Solvent B: 10% Methanol in DCM + 1%

    
     (Ammonium Hydroxide)  or 1% Triethylamine (TEA) .[1]
    

Gradient Protocol:

  • Equilibration: Flush column with 5% Solvent B to "deactivate" silica sites.[1]

  • Run: 0%

    
     10% MeOH (in DCM) over 15–20 CV.
    
    • Note: The effective MeOH concentration reaches ~10%, but the ammonia is constant.

Critical Visualization: Silanol Suppression

SilanolSuppression Silica Silica Surface (Si-OH) Amine Your Amine (R-NH2) Silica->Amine Strong H-Bond (Tailing/Loss) Modifier Modifier (NH3 / TEA) Modifier->Silica Preferential Binding (Blocks Sites) Modifier->Amine Allows Elution

Figure 2: Competitive binding mechanism. The modifier (Green) saturates acidic silanol sites, allowing the target amine (Blue) to pass through without tailing.

Troubleshooting FAQ:

  • Q: My peaks are still tailing.

    • A: Increase the modifier concentration to 2%. Alternatively, switch to an amine-functionalized silica column (amino-silica) . These columns have a basic surface and require no liquid modifier.[1]

  • Q: The product turned blue/green after drying.

    • A: If you used a copper-based catalyst in a previous step, the amine might be chelating residual copper.[1] Re-run an SCX column or wash the organic phase with aqueous EDTA.[1]

Module 4: Reverse Phase Prep-HPLC

Best For: Final polishing (>99% purity) or separating closely related isomers.[1]

pH Control is Everything

You have two choices.[1] Choice B is superior for this molecule.[1]

Option A: Low pH (Acidic) [1][6]
  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]

  • Result: The amine is protonated (

    
    ).[1]
    
  • Risk: Charged molecules do not retain well on C18 columns.[1] Your compound will elute near the void volume (dead time) with polar impurities.

Option B: High pH (Basic) - HIGHLY RECOMMENDED [1]
  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Result: The amine is neutral (

    
    ).[1]
    
  • Benefit: Neutral amines interact strongly with the C18 chain, resulting in excellent retention and sharp peak shape.[1]

  • Requirement: You must use a "High pH Stable" column (e.g., Hybrid Silica, C18-Gemini, XBridge).[1] Standard silica C18 dissolves at pH > 8.[1]

Data Comparison: Low vs. High pH

ParameterLow pH (0.1% TFA)High pH (NH4HCO3)
Species Form Ionized (

)
Neutral (

)
Retention Weak (Elutes Early)Strong (Elutes Late)
Peak Shape GoodExcellent
Loading Capacity LowHigh

References

  • Teledyne ISCO. (2012).[1][4][7] Purification of Primary Amines using C-18 Reversed Phase RediSep Columns. Application Note AN82. Link

  • Biotage. (2023).[1][2] Is there an easy way to purify organic amines? The Flash Blog.[1] Link

  • Waters Corporation. (2020).[1] Effect of pH on Retention of Acids and Bases in Reversed-Phase HPLC. Waters Application Notes. Link

  • Agilent Technologies. (2015).[1] Strategies for the Purification of Basic Compounds. Agilent Technical Overview. Link

  • Phenomenex. (2018).[1] Strata SCX Strong Cation Exchange Sorbent Guide. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Predicted Biological Activity of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine and Its Analogs

A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential The pyrazole nucleus is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential

The pyrazole nucleus is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of pharmacologically active agents.[1][2][3][4][5] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective properties.[4][6][7] This guide provides a comparative analysis of the predicted biological activity of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine and its structural analogs, with a focus on monoamine oxidase (MAO) inhibition and histamine H3 receptor antagonism. Drawing upon established structure-activity relationship (SAR) studies, we will explore how specific structural modifications on the pyrazole core are likely to influence therapeutic efficacy.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic heterocycle of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability and reactivity, making it an ideal starting point for the synthesis of diverse compound libraries.[4][5] The ability to readily introduce various substituents at different positions on the ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.[1][3]

Below is a generalized structure of the pyrazole ethanamine analogs that will be discussed in this guide.

Caption: Generalized structure of pyrazole ethanamine analogs.

Monoamine Oxidase (MAO) Inhibition: A Key Target for Neuropsychiatric Disorders

Monoamine oxidases are enzymes crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[8][9][10] Inhibitors of MAO have been instrumental in the treatment of depression and neurodegenerative diseases.[9][10][11] Pyrazole and pyrazoline derivatives have emerged as a promising class of MAO inhibitors.[8][11][12]

The biological activity of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine as a potential MAO inhibitor can be predicted by examining the influence of its specific substituents:

  • 1-Methyl Group: Substitution at the N1 position of the pyrazole ring is a common feature in many biologically active pyrazole derivatives. The presence of a small alkyl group like methyl can enhance lipophilicity, potentially improving brain penetration.

  • 3-Bromo Substitution: Halogen atoms are known to influence the electronic properties of the aromatic ring and can participate in halogen bonding with the target enzyme. Depending on the specific isoform (MAO-A or MAO-B), a bromo substituent could either enhance or decrease inhibitory activity. For instance, studies on pyrazoline derivatives have shown that halogen substitutions on a phenyl ring at the 5-position can lead to potent MAO-B inhibition.[11]

  • 4-Ethanamine Side Chain: The ethanamine side chain is a critical pharmacophore for interaction with the active site of MAO enzymes. The basic amine group is expected to interact with key acidic residues in the enzyme's binding pocket.

Comparative Predicted MAO Inhibitory Activity of Analogs

To illustrate the potential structure-activity relationships, the following table presents a hypothetical comparison of the inhibitory constants (Ki) for our lead compound and its analogs against MAO-A and MAO-B. These values are extrapolated from trends reported in the literature for similar pyrazole and pyrazoline derivatives.[8][12]

CompoundR1R2R3 (at position 5)Predicted Ki (µM) MAO-APredicted Ki (µM) MAO-BSelectivity Index (MAO-A/MAO-B)
Lead Compound -CH3-Br-H0.55.00.1
Analog 1-H-Br-H1.28.50.14
Analog 2-CH3-H-H2.515.00.17
Analog 3-CH3-Cl-H0.76.20.11
Analog 4-CH3-Br-Phenyl0.21.50.13

This predictive data suggests that the N-methylation and the presence of a halogen at the 3-position are beneficial for MAO-A inhibitory activity. The addition of a phenyl group at the 5-position could further enhance potency.

MAO_Metabolism Monoamine Neurotransmitter Monoamine Neurotransmitter MAO_Enzyme Monoamine Oxidase (MAO) Monoamine Neurotransmitter->MAO_Enzyme Metabolism Inactive_Metabolite Inactive_Metabolite MAO_Enzyme->Inactive_Metabolite Pyrazole_Inhibitor 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine Pyrazole_Inhibitor->MAO_Enzyme Inhibition

Caption: Inhibition of monoamine neurotransmitter metabolism by a pyrazole-based MAO inhibitor.

Histamine H3 Receptor Antagonism: A Novel Therapeutic Avenue

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[13] Antagonists of the H3 receptor have shown therapeutic potential for a range of neurological disorders, including cognitive impairments and sleep disorders.[13][14][15][16] Several non-imidazole heterocyclic compounds, including pyrazole derivatives, have been explored as H3 receptor antagonists.[14][17]

The structural features of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine align with the general pharmacophore model for H3 receptor antagonists, which typically consists of a basic amine group connected via a linker to a central aromatic core.

Structure-Activity Relationship for H3 Receptor Antagonism

Based on existing literature, the following SAR can be inferred for our lead compound and its analogs as H3 receptor antagonists:

  • Basic Amine: The primary amine of the ethanamine side chain is crucial for interaction with a key aspartate residue in the H3 receptor binding site.

  • Pyrazole Core: The pyrazole ring serves as the central scaffold. Substituents on this ring can significantly impact binding affinity and selectivity.

  • 1-Methyl Group: N-alkylation of the pyrazole ring is a common strategy in the design of H3 antagonists.

  • 3-Bromo and 5-Position Substituents: The nature and position of substituents on the pyrazole ring are critical for optimizing interactions with the receptor. A bromo group at the 3-position and potentially bulky hydrophobic groups at the 5-position could enhance binding affinity.

Hypothetical H3 Receptor Binding Affinities

The following table provides a hypothetical comparison of the binding affinities (Ki) of the lead compound and its analogs for the histamine H3 receptor.

CompoundR1R2R3 (at position 5)Predicted Ki (nM) H3 Receptor
Lead Compound -CH3-Br-H50
Analog 5-CH3-Br-Cyclopentyl15
Analog 6-CH3-H-Cyclopentyl45
Analog 7-H-Br-Cyclopentyl80

These hypothetical data suggest that a combination of N-methylation, a 3-bromo substituent, and a moderately sized hydrophobic group at the 5-position could lead to potent H3 receptor antagonism.

Experimental Protocols

To empirically validate the predicted biological activities, the following experimental workflows would be employed.

In Vitro Monoamine Oxidase Inhibition Assay

This protocol outlines a standard method for determining the inhibitory potency of compounds against human MAO-A and MAO-B.

Objective: To determine the IC50 and Ki values of test compounds for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Potassium phosphate buffer

  • Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well microplate reader (fluorescence or absorbance)

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors.

  • In a 96-well plate, add the enzyme, buffer, and the test compound or reference inhibitor.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the product formation using a microplate reader. For kynuramine, the fluorescent product 4-hydroxyquinoline is measured. For benzylamine, the production of benzaldehyde can be monitored spectrophotometrically.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation.

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of test compounds Pre_incubation Pre-incubate enzyme and inhibitor Compound_Dilution->Pre_incubation Reagent_Prep Prepare enzyme and substrate solutions Reagent_Prep->Pre_incubation Reaction_Initiation Add substrate to start the reaction Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Stop Stop the reaction Incubation->Reaction_Stop Measurement Measure product formation Reaction_Stop->Measurement Calculation Calculate % inhibition, IC50, and Ki Measurement->Calculation

Caption: Workflow for the in vitro monoamine oxidase inhibition assay.

Conclusion

While direct experimental data for 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine is not currently available in the public domain, a comprehensive analysis of the existing literature on pyrazole analogs allows for a scientifically grounded prediction of its biological activities. The structural features of this compound suggest a strong potential for both monoamine oxidase inhibition and histamine H3 receptor antagonism. The N-methyl group, the 3-bromo substituent, and the 4-ethanamine side chain are all key contributors to these predicted activities. Further empirical investigation through the described experimental protocols is warranted to confirm these hypotheses and to fully elucidate the therapeutic potential of this and related pyrazole derivatives. The versatility of the pyrazole scaffold continues to make it a highly attractive starting point for the development of novel therapeutics targeting a wide range of diseases.

References

  • Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis - PMC. Available at: [Link]

  • Design of the new pyrazoline-based human monoamine oxidase (hMAO) inhibitors. Available at: [Link]

  • Pyrazoline based MAO inhibitors: Synthesis, biological evaluation and SAR studies. Available at: [Link]

  • The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and antidepressant/anticonvulsant Agents - PubMed. Available at: [Link]

  • The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents | Bentham Science Publishers. Available at: [Link]

  • Non-imidazole heterocyclic histamine H3 receptor antagonists - PubMed. Available at: [Link]

  • Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Available at: [Link]

  • Structures of some known histamine H3-receptor antagonists and the... - ResearchGate. Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed. Available at: [Link]

  • French team presents novel histamine H3 antagonists - | BioWorld. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Ensuring the safety of laboratory personnel is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed operational plan for the safe handling of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine, a brominated pyrazole derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from safety data for structurally similar brominated and methylated pyrazole compounds. This approach allows us to establish a robust safety protocol based on the known hazards of analogous chemical structures.

The core principle of this guide is to foster a proactive safety culture. It is not merely a checklist but a framework for understanding the "why" behind each safety measure. By comprehending the potential hazards, researchers can make informed decisions to mitigate risks effectively.

Understanding the Potential Hazards
  • Skin and Eye Irritation: Many pyrazole derivatives are known to cause skin and eye irritation.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2][3][4]

  • Harmful if Swallowed or Absorbed: Some related compounds are harmful if ingested or absorbed through the skin.[1][2][6][7]

  • Hazardous Decomposition Products: In the event of a fire, brominated organic compounds can release toxic and corrosive fumes, such as hydrogen bromide, nitrogen oxides, and carbon monoxide.[8][9]

Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is essential.

Essential Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine.

PPE CategoryMinimum RequirementRecommended SpecificationRationale
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles and a face shieldProvides a complete seal around the eyes and protects the entire face from splashes.[1][10]
Hand Protection Disposable nitrile glovesDouble gloving with an inner nitrile glove and a chemically resistant outer glove (e.g., butyl rubber or Viton)Nitrile provides good dexterity and splash protection, while the outer glove offers enhanced protection against potential absorption of this brominated compound.[11]
Body Protection Laboratory coatA chemically resistant lab coat or apron worn over a standard lab coatProtects personal clothing and underlying skin from splashes and spills.
Respiratory Protection Not generally required for small quantities in a well-ventilated areaA NIOSH-approved respirator with an organic vapor cartridgeRecommended when handling larger quantities, if there is a risk of aerosol generation, or if ventilation is inadequate.[1][8][10]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond wearing the correct PPE. It encompasses the entire workflow, from preparation to disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the key stages of a safe handling workflow.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Conduct Reaction Under Inert Atmosphere (if required) handling_transfer->handling_reaction cleanup_quench Quench Reaction and Work-Up handling_reaction->cleanup_quench cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_doff_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_doff_ppe

Caption: A typical experimental workflow for handling chemical compounds.

Step-by-Step Handling Procedures
  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate personal clothing (long pants, closed-toe shoes).

    • Don your primary layer of PPE: a standard laboratory coat and safety glasses.

    • Verify that the chemical fume hood is functioning correctly. All manipulations of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine should be performed within a certified fume hood.[11]

    • Don your secondary layer of PPE: a chemically resistant apron, chemical splash goggles, a face shield, and double gloves.

  • Handling:

    • Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood.

    • Transfer the compound to the reaction vessel using a powder funnel to minimize the risk of spills.

    • If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).

  • Cleanup and Decontamination:

    • Upon completion of the experiment, quench the reaction carefully according to your established protocol.

    • Decontaminate all glassware and equipment that came into contact with the compound. A triple rinse with an appropriate solvent is recommended.

    • Wipe down the work surface in the fume hood with a suitable solvent and cleaning agent.

Disposal Plan

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine (e.g., weigh boats, contaminated paper towels, used gloves) should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, should be collected in a labeled, sealed hazardous waste container. Do not mix incompatible waste streams.[12]

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as regulations can vary.[1][7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[8] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[12] Place the absorbed material in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.[12]

This guide provides a comprehensive framework for the safe handling of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine. By adhering to these protocols and fostering a vigilant safety mindset, researchers can minimize risks and ensure a safe and productive laboratory environment.

References

  • [Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97% - Cole-Parmer]([Link], 97%25.pdf)

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